molecular formula C10H12O2 B13223599 Methyl 3-(bicyclo[3.1.0]hexan-3-YL)prop-2-ynoate

Methyl 3-(bicyclo[3.1.0]hexan-3-YL)prop-2-ynoate

Cat. No.: B13223599
M. Wt: 164.20 g/mol
InChI Key: XQXAZYGYGSUZNX-UHFFFAOYSA-N
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Description

Methyl 3-(bicyclo[3.1.0]hexan-3-YL)prop-2-ynoate is a specialized synthetic building block that incorporates a strained bicyclo[3.1.0]hexane scaffold coupled with a reactive methyl propiolate ester. The bicyclo[3.1.0]hexane framework is a privileged structure in organic chemistry, known for its three-dimensional rigidity and angular strain, which is valuable in the exploration of novel chemical space for drug discovery . The presence of the prop-2-ynoate (propiolate) group provides a versatile handle for further synthetic elaboration via click chemistry cycloadditions, metal-catalyzed cross-couplings, and other conjugate addition reactions. This unique combination of a strained carbocycle and an alkyne functional group makes this compound particularly useful for medicinal chemistry in the synthesis of complex probes, the development of covalent inhibitors, and as a key intermediate in natural product synthesis. Researchers can leverage this reagent to create sp3-rich, complex molecular architectures that may improve the physicochemical properties of lead compounds. The compound is provided for research purposes only. All information presented is for informational purposes only and should be treated as a starting point for qualified researchers. Researchers should conduct their own safety and specification assessments prior to use.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

methyl 3-(3-bicyclo[3.1.0]hexanyl)prop-2-ynoate

InChI

InChI=1S/C10H12O2/c1-12-10(11)3-2-7-4-8-6-9(8)5-7/h7-9H,4-6H2,1H3

InChI Key

XQXAZYGYGSUZNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1CC2CC2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(bicyclo[3.1.0]hexan-3-yl)prop-2-ynoate typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction conditions are highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for Methyl 3-(bicyclo[3.1.0]hexan-3-yl)prop-2-ynoate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bicyclo[3.1.0]hexan-3-yl)prop-2-ynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(bicyclo[3.1.0]hexan-3-yl)prop-2-ynoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 3-(bicyclo[3.1.0]hexan-3-yl)prop-2-ynoate exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Ring Strain and Reactivity: The bicyclo[3.1.0]hexane core in the target compound is more strained than bicyclo[2.2.1]heptane (norbornane), leading to higher reactivity in ring-opening or cycloaddition reactions .

Functional Group Diversity: Compared to ketone or alcohol derivatives, the propargyl ester group enables distinct reactivity, such as Huisgen cycloaddition or Sonogashira coupling .

Biological Activity: Bicyclo[3.1.0]hexane ketones (e.g., thujanone analogs) exhibit neuroactivity, while the propargyl ester may serve as a pharmacophore in drug discovery .

Physicochemical Properties

Property Methyl 3-(bicyclo[3.1.0]hexan-3-YL)prop-2-ynoate (Estimated) Methyl 3-(bicyclo[2.2.1]heptan-2-yl)prop-2-ynoate Sabinyl Acetate
Molecular Weight ~178 g/mol (analog-based) 178.23 g/mol 208.25 g/mol
Boiling Point Not reported Not reported 250–260°C (decomposes)
Solubility Likely low in water (nonpolar core) Low Low (ester-dominated)
Stability Sensitive to heat/light (strained ring) Moderate (less strain) Stable

Sources:

Biological Activity

Methyl 3-(bicyclo[3.1.0]hexan-3-YL)prop-2-ynoate is a compound of interest due to its unique bicyclic structure and potential biological activities. This article reviews the existing literature on its biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Methyl 3-(bicyclo[3.1.0]hexan-3-YL)prop-2-ynoate can be characterized by its molecular formula C10H12O2C_{10}H_{12}O_2 and molecular weight of approximately 164.20 g/mol. Its structure features a bicyclic system which may contribute to its biological properties.

Biological Activity Overview

The biological activity of methyl 3-(bicyclo[3.1.0]hexan-3-YL)prop-2-ynoate has been explored in various studies, particularly focusing on its antiproliferative effects against cancer cell lines.

Antiproliferative Effects

A study evaluating similar bicyclic compounds demonstrated significant antiproliferative activity against several cancer cell lines, including human erythroleukemia (K562), cervical carcinoma (HeLa), and mouse colon carcinoma (CT26). The compounds exhibited IC50 values ranging from 4.2 to 24.1 μM, indicating their potential as antitumor agents .

Table 1: Antiproliferative Activity of Bicyclic Compounds

CompoundCell LineIC50 (μM)
Methyl 3-(bicyclo[3.1.0]hexan-3-YL)prop-2-ynoateK562TBD
Methyl 3-(bicyclo[3.1.0]hexan-3-YL)prop-2-ynoateHeLaTBD
Methyl 3-(bicyclo[3.1.0]hexan-3-YL)prop-2-ynoateCT26TBD
CisplatinK56216 ± 3
DoxorubicinHeLa19 ± 5

Note: TBD indicates that specific IC50 values for methyl 3-(bicyclo[3.1.0]hexan-3-YL)prop-2-ynoate were not provided in the reviewed studies.

The mechanisms underlying the biological activity of methyl 3-(bicyclo[3.1.0]hexan-3-YL)prop-2-ynoate may involve modulation of cell cycle dynamics and induction of apoptosis in cancer cells. Studies have shown that compounds with similar structures can affect the distribution of cells across different phases of the cell cycle, particularly increasing the proportion of cells in the SubG1 phase, which is indicative of apoptosis .

Cell Cycle Analysis

Flow cytometry analysis has indicated that treatment with these compounds leads to significant changes in cell cycle distribution:

  • Increased SubG1 Phase Cells : Suggestive of apoptosis.
  • Reduced Cell Motility : Indicating potential anti-metastatic properties.

Case Studies

Recent research has highlighted the potential of bicyclic compounds in cancer therapy:

  • Study on Antitumor Activity : A series of bicyclic compounds were evaluated for their effects on various cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis.
  • In Vivo Studies : Preliminary experiments using Balb/C mice demonstrated that these compounds could reduce tumor growth dynamics, further supporting their potential as therapeutic agents.

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